molecular formula C15H21NO2 B7470008 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid

Cat. No. B7470008
M. Wt: 247.33 g/mol
InChI Key: QGENNQKQEMXWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid, also known as DMCPA, is a chemical compound that belongs to the piperidine family. It has been studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid works by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also activates the opioid receptors in the brain, which leads to its analgesic effects. 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has been found to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has several advantages for lab experiments, including its low toxicity, good solubility, and ease of synthesis. However, its limited availability and high cost may be a limitation for some researchers.

Future Directions

Further research is needed to fully understand the potential therapeutic benefits of 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid. Future studies should focus on its effects on various neurological disorders and its potential use in combination with other drugs. 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid's mechanism of action should also be further explored to identify new targets for drug development.

Synthesis Methods

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid can be synthesized through a multistep process starting with the reaction of piperidine with 3,4-dimethylbenzyl chloride. The resulting product is then oxidized to form the carboxylic acid group. The final step involves the protection of the amine group using a suitable reagent.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-3-4-13(9-12(11)2)10-16-7-5-14(6-8-16)15(17)18/h3-4,9,14H,5-8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGENNQKQEMXWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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